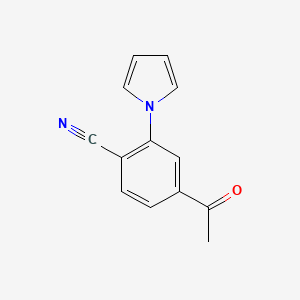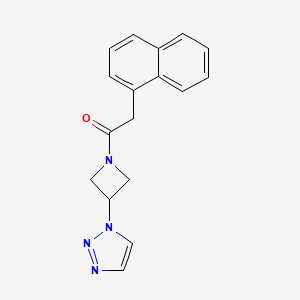
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
A study by Chipoline et al. (2018) synthesized a series of 1,2-naphthoquinone compounds tethered to 1,2,3-1H-triazoles, which were evaluated for their cytotoxic activity against cancer cell lines. The compounds with aromatic substituents linked to the 1,2,3-triazole ring exhibited superior cytotoxic activity, indicating the role of these substituents in enhancing anticancer efficacy (Chipoline et al., 2018).
Gholampour et al. (2019) reported the synthesis of novel 1,4-naphthoquinone-1,2,3-triazole hybrids through a copper-catalyzed click reaction. These compounds showed cytotoxic activity against various cancer cell lines, with certain derivatives demonstrating significant potential as anticancer agents by arresting the cell cycle in the G0/G1 phase (Gholampour et al., 2019).
Antioxidant Activity and Chemical Stability
The study by Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide with various moieties and evaluated their antioxidant activities. Some derivatives showed antioxidant activity superior to that of ascorbic acid, highlighting their potential as antioxidants (Tumosienė et al., 2020).
Electrochemical Applications
Mohammadi et al. (2018) developed a modified carbon paste electrode using a novel ferrocene derivative and core–shell magnetic nanoparticles for the electrochemical determination of various biomolecules. This research demonstrates the utility of such compounds in enhancing electrochemical sensor capabilities for detecting substances like epinephrine, uric acid, and folic acid (Mohammadi et al., 2018).
Propiedades
IUPAC Name |
2-naphthalen-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(20-11-15(12-20)21-9-8-18-19-21)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNCONJJIBMBGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)
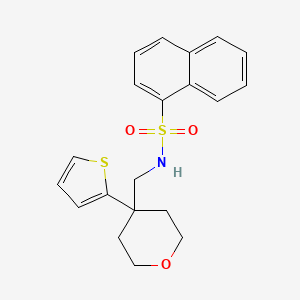
![3-benzyl-1-methyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968616.png)

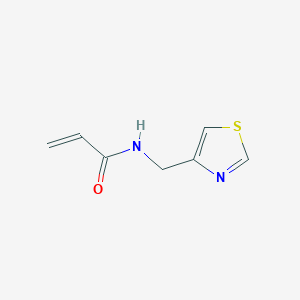
![1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2968619.png)
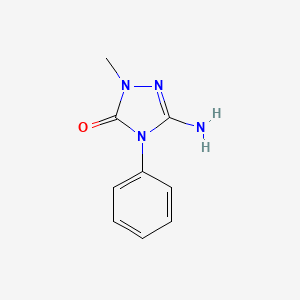

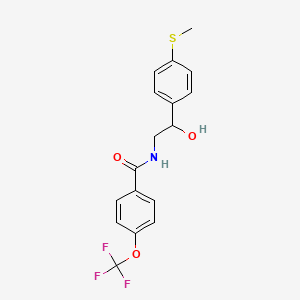
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)
